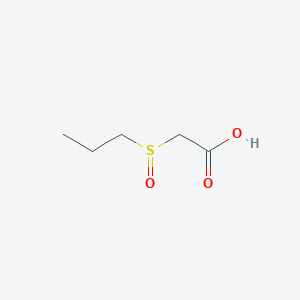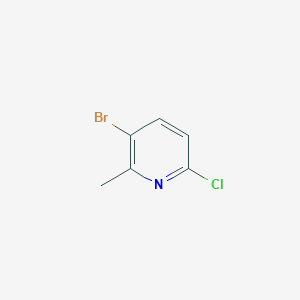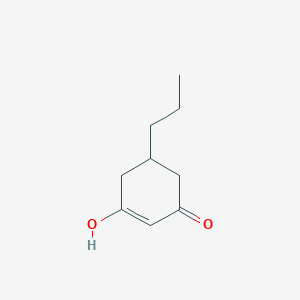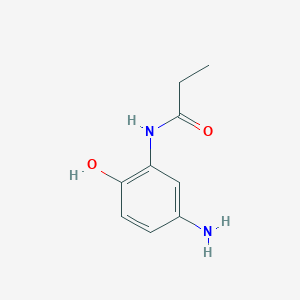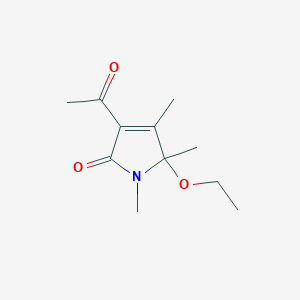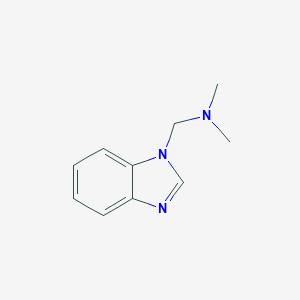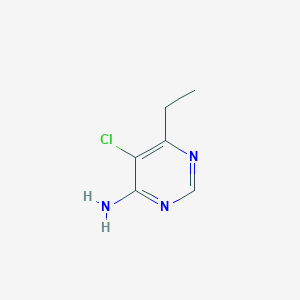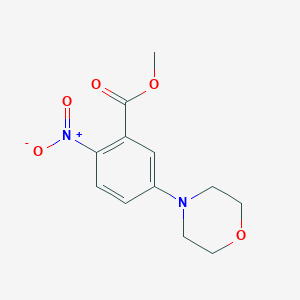
5-(Prop-2-yn-1-yl)pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Prop-2-yn-1-yl)pyrimidine-2,4(1H,3H)-dione is a derivative of uracil, a pyrimidine nucleobase found in RNA This compound is characterized by the presence of a propynyl group at the 5th position of the uracil ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Prop-2-yn-1-yl)pyrimidine-2,4(1H,3H)-dione typically involves the alkylation of uracil derivatives. One common method is the reaction of uracil with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 5-(Prop-2-yn-1-yl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The propynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The propynyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbonyl derivatives, while reduction can produce saturated uracil derivatives .
Scientific Research Applications
5-(Prop-2-yn-1-yl)pyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Incorporated into nucleic acids to study DNA and RNA interactions.
Industry: Utilized in the synthesis of fluorescent probes and other diagnostic tools
Mechanism of Action
The mechanism of action of 5-(Prop-2-yn-1-yl)pyrimidine-2,4(1H,3H)-dione involves its incorporation into nucleic acids, where it can interfere with normal base pairing and replication processes. This can lead to the inhibition of DNA and RNA synthesis, making it a potential candidate for antiviral and anticancer therapies. The molecular targets include thymidylate synthase and other enzymes involved in nucleotide metabolism .
Comparison with Similar Compounds
5-Fluorouracil: A well-known anticancer drug that also targets thymidylate synthase.
5-Bromouracil: Used in mutagenesis studies due to its ability to substitute for thymine in DNA.
5-Iodouracil: Similar to 5-Bromouracil, used in radiolabeling and imaging studies.
Uniqueness: 5-(Prop-2-yn-1-yl)pyrimidine-2,4(1H,3H)-dione is unique due to the presence of the propynyl group, which imparts distinct chemical properties and reactivity compared to other uracil derivatives. This makes it a valuable tool in synthetic chemistry and molecular biology .
Properties
CAS No. |
132400-69-2 |
|---|---|
Molecular Formula |
C7H6N2O2 |
Molecular Weight |
150.13 g/mol |
IUPAC Name |
5-prop-2-ynyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C7H6N2O2/c1-2-3-5-4-8-7(11)9-6(5)10/h1,4H,3H2,(H2,8,9,10,11) |
InChI Key |
LFAHMOHODVHAQW-UHFFFAOYSA-N |
SMILES |
C#CCC1=CNC(=O)NC1=O |
Canonical SMILES |
C#CCC1=CNC(=O)NC1=O |
Synonyms |
2,4(1H,3H)-Pyrimidinedione, 5-(2-propynyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,2-Dimethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B163919.png)

